molecular formula C14H7Cl3N2S2 B2763682 5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole CAS No. 400082-16-8

5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole

Cat. No.: B2763682
CAS No.: 400082-16-8
M. Wt: 373.69
InChI Key: PJJAYUSRMCZJMG-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is a thiadiazole derivative characterized by two distinct aromatic substituents: a 2-chlorophenylsulfanyl group at position 5 and a 3,4-dichlorophenyl group at position 4. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . The presence of multiple chlorine atoms likely enhances lipophilicity, which can impact bioavailability and membrane permeability .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2S2/c15-9-6-5-8(7-11(9)17)13-14(21-19-18-13)20-12-4-2-1-3-10(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJAYUSRMCZJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Thiadiazole derivatives, including those similar to 5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole, have been identified as potential anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of DNA synthesis and interference with cellular signaling pathways . For instance, studies have demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .
  • Antimicrobial Activity
    • The compound has shown promising results in antimicrobial assays. Thiadiazole derivatives are known for their antifungal and antibacterial activities. For example, studies have reported that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The incorporation of a chlorophenyl group enhances the antimicrobial efficacy compared to other derivatives.
  • Anticonvulsant Effects
    • Thiadiazoles have been explored for their anticonvulsant properties. Research indicates that certain derivatives can protect against seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment . The mechanism is believed to involve modulation of GABAergic transmission and voltage-gated ion channels.
  • Anti-inflammatory and Analgesic Activities
    • Several studies have highlighted the anti-inflammatory properties of thiadiazole derivatives. These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . Additionally, their analgesic effects have been documented in pain models, indicating their potential use in pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of thiadiazole derivatives. Key factors influencing biological activity include:

  • Substituents on the Thiadiazole Ring : The presence of electron-withdrawing groups (like chlorine) enhances potency against various biological targets.
  • Positioning of Functional Groups : The spatial arrangement of substituents affects binding affinity to specific receptors or enzymes involved in disease processes .

Case Studies

StudyFindingsApplications
Aliyu et al. (2021)Demonstrated anticonvulsant activity with LD50 values indicating low toxicityPotential treatment for epilepsy
Sahoo et al. (2013)Synthesized derivatives with high yields showing neuroprotective effectsDevelopment of neuroprotective drugs
Sharma et al. (2014)Identified potent anticancer activity against multiple cell linesCancer therapeutics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5)

  • Structural Differences :
    • Position 4 substituent: Methyl group (CAS 338978-71-5) vs. 3,4-dichlorophenyl group (target compound).
    • Sulfanyl group: Attached to a 3,4-dichlorophenyl ring (CAS 338978-71-5) vs. a 2-chlorophenyl ring (target compound).
  • The 2-chlorophenylsulfanyl group in the target compound may introduce unique electronic effects due to ortho-substitution, influencing binding affinity to enzymes or receptors .

2-(2,4-Dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one

  • Structural Differences: Additional thiazolidinone ring fused to the thiadiazole core. Substituents: 2,4-Dichlorophenyl and 3,5-dimethylphenyl groups.
  • Implications: The thiazolidinone moiety introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets (e.g., fungal enzymes).

Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide)

  • Structural Differences :
    • Core structure: Benzothiazole vs. thiadiazole.
    • Functional groups: Acetamide linkage vs. sulfanyl and dichlorophenyl substituents.
  • Implications :
    • Benzothiazoles often exhibit strong fluorescence and photostability, which are absent in thiadiazoles.
    • The acetamide group in benzothiazole derivatives may participate in hydrogen bonding, differing from the sulfur-mediated interactions in the target compound .

Biological Activity

5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole is a novel compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features a thiadiazole ring with two aromatic substituents: a 2-chlorophenyl group and a 3,4-dichlorophenyl group. This unique structure may influence its biological interactions and efficacy.

Antimicrobial Properties

Thiadiazole derivatives have been widely studied for their antimicrobial activities. Research indicates that compounds with thiadiazole moieties exhibit significant inhibitory effects against various bacterial strains. For instance, studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Other Thiadiazole DerivativeS. aureus18

Anticancer Activity

The anticancer potential of thiadiazole derivatives is significant. Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For example, a study reported that certain derivatives induced apoptotic cell death in these cell lines .

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-712
Other Thiadiazole DerivativeHepG210

The mechanism by which thiadiazoles exert their biological effects often involves interaction with cellular targets such as DNA or proteins. For instance, studies utilizing UV-vis spectroscopy have shown that certain thiadiazole derivatives bind to calf thymus DNA (CT-DNA), suggesting a potential mechanism for their anticancer activity .

Case Studies

  • Antimicrobial Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with electron-withdrawing groups like chlorine enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .
  • Anticancer Evaluation : In vitro assays were performed on several cancer cell lines to assess the cytotoxicity of this compound. The compound demonstrated promising results in inducing apoptosis and inhibiting cell proliferation at low concentrations .

Q & A

Q. What are the typical synthetic routes for 5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole?

The synthesis of thiadiazole derivatives often follows multi-step protocols. A common approach involves:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazides or reaction of α-haloketones with thioureas .
  • Introduction of substituents : Sulfanyl groups are introduced via nucleophilic substitution. For example, chlorophenyl substituents may be added using Lawesson’s reagent or via oxidative chlorination .
  • Final functionalization : Acylation or sulfonylation reactions under basic conditions (e.g., triethylamine in dichloromethane) .
    Key intermediates are characterized using NMR and IR spectroscopy to confirm structural integrity .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, respectively. Aromatic protons from chlorophenyl groups typically appear as doublets or multiplets in δ 7.0–8.0 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bonds in thiadiazole rings: ~1.65–1.68 Å) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+^+ peaks for C12_{12}H6_6Cl3_3N2_2S2_2: ~362.9) .

Q. What primary biological activities are investigated for this compound?

Thiadiazoles with chlorophenyl groups are screened for:

  • Antitumor activity : Evaluated against cancer cell lines (e.g., NCI-60 panel) via MTT assays. IC50_{50} values are compared to reference drugs like doxorubicin .
  • Antimicrobial properties : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods .
  • Enzyme inhibition : Assessed against kinases or proteases via fluorometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Heating under reflux (e.g., 90°C for 3 hours) improves cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalyst use : Bases like triethylamine or DMAP accelerate acylation steps .
  • Workup optimization : Precipitation at pH 8–9 minimizes byproducts .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

  • Electron-withdrawing groups (e.g., Cl, CF3_3) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Substituent positioning : 2-Chlorophenyl vs. 3,4-dichlorophenyl groups alter steric effects, impacting interactions with target proteins (e.g., tubulin or topoisomerase II) .
  • Sulfanyl vs. sulfonyl groups : Sulfonyl derivatives often show higher cytotoxicity but lower solubility .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across multiple labs to confirm IC50_{50} reproducibility .
  • Structural analogs : Compare activity of derivatives to isolate substituent-specific effects (e.g., 4-chloro vs. 2-chloro isomers) .
  • Mechanistic studies : Use molecular docking to identify binding modes (e.g., interactions with ATP-binding sites in kinases) .

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